3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
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Overview
Description
“3-cyano-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide” is a complex organic compound that contains a thiophene ring. Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a thiophene ring, a furan ring, and a benzamide group. The thiophene ring is a five-membered heterocycle that contains a sulfur atom .Chemical Reactions Analysis
The chemical reactivity of this class of compounds allows them to undergo various reactions to form biologically active novel heterocyclic moieties . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Physical And Chemical Properties Analysis
Thiophene, a key component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Compounds containing the thiophene nucleus have shown anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
Antimicrobial Properties
Thiophene-based compounds have been reported to exhibit antimicrobial properties . For instance, the compound 7g exhibited excellent antibacterial activities against Gram+ve and Gram–ve bacteria viz. Staphylococcus aureus, Escherichia coli .
Anti-Cancer Properties
Thiophene-based compounds have shown anti-cancer properties . Morphological and nuclear changes of MCF-7, tumor cells after treatment by chemical compounds 3, 5, and 6 compared with reference drug doxorubcin .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds with similar structures have been reported to exhibit a variety of biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
properties
IUPAC Name |
3-cyano-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-9-12-2-1-3-13(8-12)17(20)19-10-15-4-5-16(21-15)14-6-7-22-11-14/h1-8,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATRKXGVTIJJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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